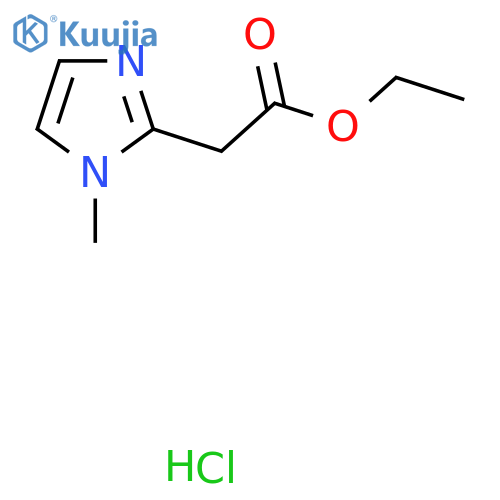Cas no 1193388-41-8 (ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride)

1193388-41-8 structure
商品名:ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
CAS番号:1193388-41-8
MF:C8H13ClN2O2
メガワット:204.654021024704
CID:4576691
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
- ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride
- Z763029830
-
- インチ: 1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H
- InChIKey: NFMPVVVZKGTNFT-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC)C(CC1=NC=CN1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 161
- トポロジー分子極性表面積: 44.1
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-50259-1.0g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-50259-0.05g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-50259-10.0g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 10.0g |
$1593.0 | 2023-02-10 | |
| TRC | B436905-250mg |
Ethyl 2-(1-Methyl-1H-imidazol-2-yl)acetate Hydrochloride |
1193388-41-8 | 250mg |
$ 320.00 | 2022-06-07 | ||
| TRC | B436905-50mg |
Ethyl 2-(1-Methyl-1H-imidazol-2-yl)acetate Hydrochloride |
1193388-41-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-50259-0.5g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| 1PlusChem | 1P019WJ2-2.5g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 2.5g |
$960.00 | 2023-12-26 | |
| 1PlusChem | 1P019WJ2-1g |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 1g |
$521.00 | 2023-12-26 | |
| 1PlusChem | 1P019WJ2-100mg |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 100mg |
$178.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320924-5g |
Ethyl 2-(1-methyl-1h-imidazol-2-yl)acetate hydrochloride |
1193388-41-8 | 95% | 5g |
¥11349.00 | 2024-08-09 |
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1193388-41-8 (ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2279938-29-1(Alkyne-SS-COOH)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
